3,3'-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol)
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Overview
Description
3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes two piperazine rings connected via an ethane-1,2-diylbis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) typically involves the reaction of piperazine with ethylene glycol derivatives under controlled conditions. One common method includes the following steps:
Starting Materials: Piperazine and ethylene glycol derivatives.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The piperazine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) exerts its effects involves interactions with specific molecular targets. The piperazine rings can interact with various biological receptors, modulating their activity. Additionally, the ethane-1,2-diylbis(oxy) linkage provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
- 3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol
- [1,1’:4’,1’‘-Terphenyl]-3,3’'-dicarboxylic acid
Uniqueness
Compared to similar compounds, 3,3’-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) stands out due to its dual piperazine rings, which confer unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
1-[2-(2-hydroxy-3-piperazin-1-ylpropoxy)ethoxy]-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N4O4/c21-15(11-19-5-1-17-2-6-19)13-23-9-10-24-14-16(22)12-20-7-3-18-4-8-20/h15-18,21-22H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDIXKWZFHBWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(COCCOCC(CN2CCNCC2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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